Morpholine,4-ethyl-3,3-dimethyl-2-methylene-
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Overview
Description
Morpholine,4-ethyl-3,3-dimethyl-2-methylene- is an organic compound with the molecular formula C9H17NO. It is a derivative of morpholine, featuring a six-membered ring containing both amine and ether functional groups. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine,4-ethyl-3,3-dimethyl-2-methylene- typically involves the reaction of morpholine with ethyl and methyl substituents under controlled conditions. One common method includes the alkylation of morpholine with ethyl and methyl halides in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of Morpholine,4-ethyl-3,3-dimethyl-2-methylene- follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Morpholine,4-ethyl-3,3-dimethyl-2-methylene- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions include various substituted morpholine derivatives, oxides, and reduced forms of the compound .
Scientific Research Applications
Morpholine,4-ethyl-3,3-dimethyl-2-methylene- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of Morpholine,4-ethyl-3,3-dimethyl-2-methylene- involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. It can also interact with biological molecules, potentially inhibiting or activating specific enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler derivative with a similar ring structure but without the ethyl and methyl substituents.
Piperidine: Another six-membered ring compound with similar amine functionality but lacking the ether group.
Tetrahydrofuran: A five-membered ring compound with an ether group but no amine functionality.
Uniqueness
Morpholine,4-ethyl-3,3-dimethyl-2-methylene- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C9H17NO |
---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
4-ethyl-3,3-dimethyl-2-methylidenemorpholine |
InChI |
InChI=1S/C9H17NO/c1-5-10-6-7-11-8(2)9(10,3)4/h2,5-7H2,1,3-4H3 |
InChI Key |
MOIPQBFTLTYCNL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCOC(=C)C1(C)C |
Origin of Product |
United States |
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